Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate
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Overview
Description
Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is a research chemical with the molecular formula C18H17NO6 and a molecular weight of 343.33 g/mol . This compound is known for its utility in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate typically involves the reaction of 4-formyl-2-methoxyphenol with methyl 2-aminobenzoate under specific reaction conditions. The process includes the formation of an amide bond between the two reactants, facilitated by the use of coupling reagents and catalysts . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy and acetyl groups contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group, which may affect its reactivity and solubility.
Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding characteristics.
Biological Activity
Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate, with the CAS number 881582-85-0, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a methoxy group, an acetylamino group, and a formyl group attached to a phenoxy moiety. Its molecular formula is C18H19NO5, with a molar mass of approximately 341.35 g/mol. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Molecular Structure
The structure of this compound can be represented as follows:
- Molecular Formula : C18H19NO5
- Molecular Weight : 341.35 g/mol
- Structural Features :
- Methoxy group
- Acetylamino group
- Formyl group
- Phenoxy moiety
This arrangement of functional groups contributes to its reactivity and potential interactions with biological targets.
Comparison with Similar Compounds
Compound Name | Structural Features | Notable Activities |
---|---|---|
Methyl 4-formylbenzoate | Similar structure but lacks the methoxy group | Potential bioactivity |
Ethyl 4-(2-formylphenoxy)benzoate | Similar structure but with different positioning of the formyl group | Antimicrobial properties |
N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | Contains an acetamide group instead of a benzoate group | Investigated for anti-inflammatory effects |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity . The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent in therapeutic applications. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism through which it may exert therapeutic effects in inflammatory diseases. This property makes it a candidate for further investigation in conditions characterized by chronic inflammation.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions of this compound with various biological targets, including enzymes and receptors involved in disease pathways. These studies provide insights into its potential mechanism of action and help identify specific targets for drug development.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Investigation into Anti-inflammatory Mechanisms
Another research article focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The findings revealed that treatment with this compound led to reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in managing inflammatory diseases.
Properties
IUPAC Name |
methyl 2-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-16-9-12(10-20)7-8-15(16)25-11-17(21)19-14-6-4-3-5-13(14)18(22)24-2/h3-10H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOYRENNRKBYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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